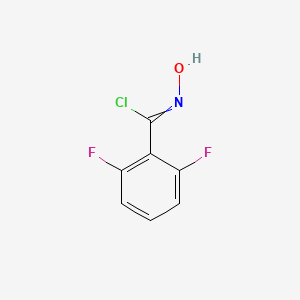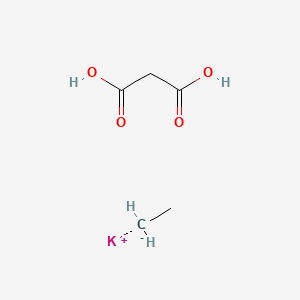![molecular formula C7H5BrN2OS B8810497 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 70825-45-5](/img/structure/B8810497.png)
6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the desired thiazolopyrimidine structure .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of nitro groups in the compound can yield amino derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine: 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has shown promising antibacterial and antitubercular activities. It has been studied for its potential use in developing new antimicrobial agents to combat resistant bacterial strains .
Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific chemical and physical characteristics. It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. Additionally, it may interfere with nucleic acid synthesis, further contributing to its antibacterial activity .
Comparaison Avec Des Composés Similaires
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-chloro-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-ethyl-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-phenyl-
Comparison: While these compounds share a similar core structure, the presence of different substituents at the 7-position significantly influences their biological activities and chemical properties. For instance, the 6-bromo-7-methyl derivative exhibits enhanced antibacterial activity compared to its chloro and ethyl counterparts .
Propriétés
Numéro CAS |
70825-45-5 |
|---|---|
Formule moléculaire |
C7H5BrN2OS |
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
6-bromo-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5BrN2OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,1H3 |
Clé InChI |
PIHXLKQYDUVAKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C=CSC2=N1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8810446.png)


![2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8810464.png)







